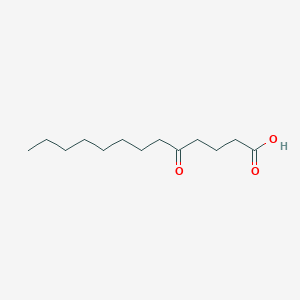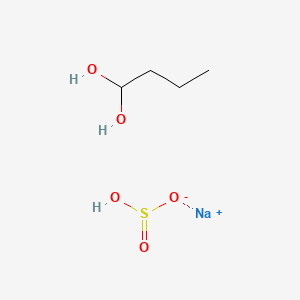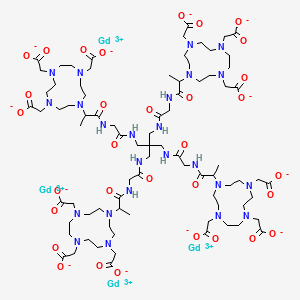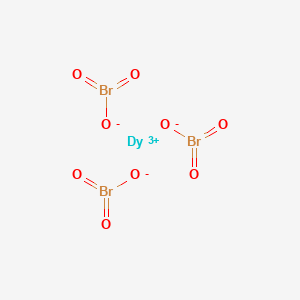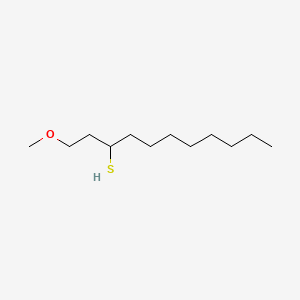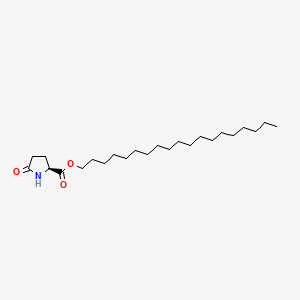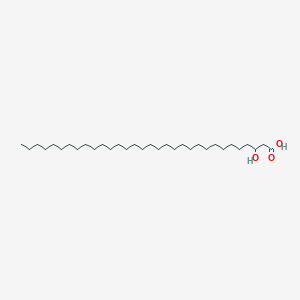
3-Hydroxydotriacontanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxydotriacontanoic acid is a long-chain fatty acid with a hydroxyl group attached to the third carbon atom. This compound is a member of the ω-hydroxy fatty acids family and is known for its presence in human skin ceramides, which play a crucial role in maintaining the skin’s barrier function .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxydotriacontanoic acid typically starts from commercially available and inexpensive precursors. One common method involves the coupling reaction of a Grignard compound with an alkyl halide in the presence of lithium tetrachlorocuprate (Li₂CuCl₄). This reaction is known for its high yield and efficiency .
Industrial Production Methods: Industrial production of this compound often involves scalable synthesis techniques. One such method includes the use of a succinimidyl ester as a protective group, which helps overcome the low solubility of the fatty acid and simultaneously activates it for attachment to a sphingoid base .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Hydroxydotriacontanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are employed to reduce the compound.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which can be used in further chemical synthesis or applications .
Wissenschaftliche Forschungsanwendungen
3-Hydroxydotriacontanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex lipids and other long-chain fatty acids.
Medicine: Research is ongoing to explore its potential in treating skin disorders and enhancing skin health.
Wirkmechanismus
The mechanism of action of 3-Hydroxydotriacontanoic acid involves its incorporation into ceramides, which are crucial components of the skin’s lipid barrier. These ceramides help maintain skin hydration and protect against environmental stressors. The molecular targets include enzymes involved in ceramide synthesis, such as elongase and ceramide synthase .
Vergleich Mit ähnlichen Verbindungen
Hydroxyphthioceranoic acid: Another long-chain fatty acid with multiple methyl branches and a hydroxyl group.
Phthioceranoic acid: A similar compound without the hydroxyl group.
Dotriacontanoic acid: A straight-chain saturated fatty acid without the hydroxyl group.
Uniqueness: 3-Hydroxydotriacontanoic acid is unique due to its specific structure, which includes a hydroxyl group at the third carbon atom. This structural feature imparts distinct chemical and biological properties, making it valuable in various applications .
Eigenschaften
CAS-Nummer |
122751-72-8 |
|---|---|
Molekularformel |
C32H64O3 |
Molekulargewicht |
496.8 g/mol |
IUPAC-Name |
3-hydroxydotriacontanoic acid |
InChI |
InChI=1S/C32H64O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-31(33)30-32(34)35/h31,33H,2-30H2,1H3,(H,34,35) |
InChI-Schlüssel |
NSHMNJQKTIEXFC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(CC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



